N-(3-chloro-4-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro and fluoro phenyl group, and a carboxamide functional group. The presence of these substituents imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and β-ketoesters under acidic conditions.
Introduction of the Chloro and Fluoro Substituents: The chloro and fluoro substituents can be introduced through electrophilic aromatic substitution reactions using appropriate halogenating agents.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving the quinoline derivative and an appropriate amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, purification methods such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro substituents can be replaced through nucleophilic substitution reactions using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with new functional groups.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Chemical Research: The compound is used as a model compound in chemical research to study reaction mechanisms and develop new synthetic methodologies.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition disrupts signaling pathways involved in cell growth and proliferation, leading to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine: This compound is a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGlu4) and has been studied for its potential in treating Parkinson’s disease.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has antibacterial activity and is used in the synthesis of thiazole derivatives.
Uniqueness
N-(3-chloro-4-fluorophenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. Its ability to inhibit tyrosine kinases and induce apoptosis in cancer cells sets it apart from other similar compounds.
Properties
Molecular Formula |
C16H14ClFN2O3 |
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Molecular Weight |
336.74 g/mol |
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2,5-dioxo-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide |
InChI |
InChI=1S/C16H14ClFN2O3/c17-10-6-8(4-5-11(10)18)19-16(23)9-7-14(22)20-12-2-1-3-13(21)15(9)12/h4-6,9H,1-3,7H2,(H,19,23)(H,20,22) |
InChI Key |
CXBKRNMOWLQZSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2)C(=O)NC3=CC(=C(C=C3)F)Cl)C(=O)C1 |
Origin of Product |
United States |
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